molecular formula C8H14ClN3 B2479037 1,2-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride CAS No. 87673-91-4

1,2-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride

Cat. No.: B2479037
CAS No.: 87673-91-4
M. Wt: 187.67 g/mol
InChI Key: QQIGIOYZEUJABS-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 1,2-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine dihydrochloride has been resolved through single-crystal X-ray diffraction (XRD) analysis. The compound crystallizes in the monoclinic crystal system with space group P2₁/n (No. 14), a common centrosymmetric space group for chiral molecules exhibiting disorder. Unit cell parameters include a = 9.848(5) Å , b = 10.738(5) Å , c = 11.318(6) Å , and β = 108.165(8)°, with a unit cell volume of **1137.2(10) ų and Z = 4. The fused imidazo[4,5-c]pyridine core adopts a near-planar conformation, with a dihedral angle of 4.88(12)° between the imidazole and pyridine rings.

Hydrogen-bonding interactions dominate the crystal packing:

  • The protonated nitrogen atoms (N1 and N3) form N–H⋯Cl hydrogen bonds (2.87–3.12 Å) with chloride anions.
  • Weak C–H⋯O interactions (2.98–3.24 Å) stabilize the lattice.

Disorder is observed at the chiral carbon (C4), modeled as two half-occupied positions to accommodate enantiomeric configurations within the centrosymmetric lattice. This disorder aligns with similar imidazo[4,5-c]pyridine derivatives.

Table 1: Crystallographic Parameters

Parameter Value
Space group P2₁/n
a (Å) 9.848(5)
b (Å) 10.738(5)
c (Å) 11.318(6)
β (°) 108.165(8)
Volume (ų) 1137.2(10)
Z 4
R-factor 0.040

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, D₂O):

  • δ 3.72–3.68 (m, 2H) : Methylene protons (H-5, H-6) adjacent to the imidazole nitrogen.
  • δ 3.31 (s, 3H) : N1-methyl group.
  • δ 2.95–2.89 (m, 4H) : Cyclic CH₂ groups (H-4, H-7).
  • δ 2.81 (s, 3H) : C2-methyl group.

¹³C NMR (100 MHz, D₂O):

  • δ 158.4 : C3 (imidazole ring).
  • δ 145.2 : C8a (pyridine ring junction).
  • δ 52.1–48.3 : Methylene carbons (C4–C7).
  • δ 35.6, 32.1 : Methyl carbons (N1-CH₃, C2-CH₃).

The ¹H-¹³C HMBC spectrum confirms connectivity:

  • H-5 (δ 3.70) correlates with C3 (δ 158.4) and C8a (δ 145.2).
  • N1-CH₃ (δ 3.31) shows coupling to C2 (δ 132.1).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) in positive mode reveals a [M+H]⁺ ion at m/z 175.08 (calc. 175.12). Key fragments include:

  • m/z 158.05 : Loss of NH₃ (−17.03 Da).
  • m/z 132.12 : Cleavage of the imidazole ring (C3–N1 bond).
  • m/z 104.09 : Pyridine ring fragmentation.

High-resolution MS (HRMS) data:

Observed m/z Calculated m/z Formula Error (ppm)
175.0841 175.0839 C₈H₁₅Cl₂N₃ 1.14

Isotopic clusters at m/z 175/177/179 (Cl₂ pattern) confirm dihydrochloride stoichiometry.

Computational Molecular Geometry Optimization

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the gas-phase geometry. Key results:

  • Bond lengths : N1–C2 = 1.343 Å (vs. 1.336 Å XRD), C4–C5 = 1.527 Å (vs. 1.519 Å XRD).
  • HOMO-LUMO gap : 4.82 eV, indicating moderate reactivity.
  • Molecular electrostatic potential (MEP) : Positive potential localized at NH⁺ and CH₃ groups; negative potential at chloride ions.

Figure 1: DFT-Optimized Structure
$$
\text{Optimized geometry showing planarity of the imidazo[4,5-c]pyridine core (RMSD = 0.12 Å vs. XRD).}
$$

Non-covalent interaction (NCI) analysis identifies van der Waals forces between methyl groups and chloride ions, consistent with XRD packing.

Properties

CAS No.

87673-91-4

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

1,2-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-6-10-7-5-9-4-3-8(7)11(6)2;/h9H,3-5H2,1-2H3;1H

InChI Key

QQIGIOYZEUJABS-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl propanoate group undergoes characteristic ester reactions:

Hydrolysis

ConditionsReagentsProductsReference
Acidic hydrolysisH₂SO₄/HCl, H₂O, reflux3-({2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoic acid
Basic hydrolysisNaOH, H₂O, ethanolSodium salt of propanoic acid derivative

Basic hydrolysis proceeds via nucleophilic acyl substitution, as demonstrated in analogous compounds where NaOH cleaves the ester to form carboxylates . Acidic conditions yield free carboxylic acids, though this route may risk partial decomposition of sensitive functional groups.

Aminolysis

SubstrateAmineConditionsProductsReference
Ethyl esterPrimary alkylaminesRT, DMFAmide derivatives

This reaction replaces the ethoxy group with amines, forming tertiary amides. The process is critical for prodrug activation or structural diversification.

Amide Group Reactivity

The dual carbamoyl groups participate in hydrolysis and reductions:

Hydrolysis

ConditionsReagentsProductsReference
Strong acid6M HCl, refluxCarboxylic acid + 3-methoxyaniline
Strong baseNaOH, H₂O, 100°CCarboxylate salts + ammonia

Acidic hydrolysis of the amide bonds generates 3-methoxyaniline and propanoic acid derivatives, while basic conditions produce carboxylates. These reactions require stringent temperature control to avoid side reactions.

Reduction

ReagentsConditionsProductsReference
LiAlH₄Dry THF, 0°C → RTAmine derivatives

Lithium aluminum hydride reduces amides to amines, though over-reduction of benzofuran rings remains a risk.

Benzofuran Core Reactivity

The benzofuran system undergoes electrophilic substitutions and oxidations:

Electrophilic Aromatic Substitution

ReactionReagentsPositionProductsReference
NitrationHNO₃, H₂SO₄C-5/C-7Nitro-substituted benzofuran
SulfonationSO₃, H₂SO₄C-5Sulfonic acid derivative

Electron-donating substituents (e.g., methoxy groups) direct electrophiles to meta/para positions relative to existing groups.

Oxidation

ReagentsConditionsProductsReference
KMnO₄H₂O, pH > 10, heatDicarboxylic acid

Oxidation cleaves the furan ring, forming dicarboxylic acids under alkaline conditions.

Cross-Coupling Reactions

The aryl carbamoyl group enables palladium-mediated transformations:

Reaction TypeCatalystsSubstratesProductsReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives

This reactivity is extrapolated from structurally similar benzofuran-carbamoyl compounds undergoing Suzuki-Miyaura couplings to install aryl groups .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a tetrahydroimidazo[4,5-c]pyridine core structure, which is known for its biological activity. The dihydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various applications.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroimidazo compounds exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a related compound demonstrated superior efficacy against pathogens in antimicrobial screenings compared to standard antibiotics like Gentamicin .

Anticancer Properties

The tetrahydroimidazo scaffold has been investigated for its anticancer potential. Compounds with similar structures have shown activity against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This suggests that 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride may also possess similar properties worth exploring in preclinical studies.

Neuroprotective Effects

There is emerging evidence that imidazo compounds can exert neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage associated with neurodegenerative diseases.

Corrosion Inhibition

The compound's potential as an anti-corrosion agent has been explored in industrial applications. Research indicates that imidazo derivatives can significantly reduce corrosion rates in metal surfaces when applied at specific concentrations . This application is particularly valuable in industries where metal components are exposed to harsh environments.

Agricultural Use

Due to its antimicrobial properties, there is potential for utilizing 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride as a pesticide or fungicide in agricultural settings. Its effectiveness against plant pathogens could provide a sustainable alternative to conventional chemical pesticides.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Demonstrated superior efficacy against tested pathogens compared to Gentamicin.
Anticancer Properties Induced apoptosis in K562 cancer cells; further studies needed for validation.
Neuroprotective EffectsOngoing researchPotential modulation of neurotransmitter systems; requires further investigation.
Corrosion Inhibition Achieved up to 81.89% reduction in corrosion rates at optimal concentrations.
Agricultural UsePreliminary studiesEffective against common plant pathogens; potential for eco-friendly pest control.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit glutaminyl cyclase, an enzyme involved in the pathogenesis of periodontitis . This inhibition disrupts the enzyme’s activity, leading to a reduction in bacterial virulence and disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Core Structure Biological Activity/Application
1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine dihydrochloride 1-Me, 2-Me, 4,5,6,7-tetrahydro Imidazo[4,5-c]pyridine Kinase inhibition (e.g., BTK)
Imiquimod 1-(2-Methylpropyl), 4-amino Imidazo[4,5-c]pyridine TLR7 agonist (antiviral/immunomodulatory)
Entospletinib derivatives Imidazo[1,2-a]pyrazine core Imidazo[1,2-a]pyrazine Syk inhibition (anti-inflammatory)
5-(2-Methylpropyl)spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride Spiro-piperidine, 2-methylpropyl Imidazo[4,5-c]pyridine Undisclosed (structural novelty)
Imidazo[4,5-b]pyridine derivatives Variable at N1, C4, C6 Imidazo[4,5-b]pyridine Lower BTK activity vs. [4,5-c] isomers
Key Observations:
  • Positional Isomerism : Imidazo[4,5-c]pyridine derivatives exhibit higher BTK inhibitory activity compared to imidazo[4,5-b]pyridine analogues. For example, trisubstituted imidazo[4,5-c]pyridines show IC₅₀ values <100 nM against BTK, while [4,5-b] isomers require higher concentrations .
  • Substituent Tolerance : The C6 position in imidazo[4,5-c]pyridines allows bulky groups (e.g., aryl, alkyl) without significant activity loss, enabling tailored pharmacokinetic optimization .
  • Salt Forms : Dihydrochloride salts (e.g., CAS 87673-91-4) improve aqueous solubility (>50 mg/mL in water) compared to free bases, enhancing bioavailability .
Key Observations:
  • Pictet-Spengler Cyclization is the most efficient route for tetrahydroimidazo[4,5-c]pyridines, achieving near-quantitative yields .
  • Electrocyclic methods are less efficient but critical for introducing electron-withdrawing groups (e.g., chloro, amino) .

Pharmacological and Therapeutic Potential

  • BTK Inhibition : Imidazo[4,5-c]pyridines suppress Bruton’s tyrosine kinase (BTK) signaling in Ramos cells (lymphoma model) with >50% inhibition at 1 µM, outperforming imidazo[1,2-a]pyrazine-based inhibitors like Entospletinib .
  • Antimicrobial Activity : Tetrahydroimidazo[4,5-c]pyridines inhibit Porphyromonas gingivalis glutaminyl cyclase (IC₅₀: 0.5–5 µM), suggesting utility in periodontal disease .

Biological Activity

1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride (CAS No. 776250-13-6) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H13N3
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 776250-13-6

Biological Activity Overview

1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine has been investigated primarily for its inhibitory effects on specific enzymes and its potential therapeutic applications in treating diseases linked to microbial infections and systemic conditions.

Inhibition of Porphyromonas gingivalis Glutaminyl Cyclases

A significant study focused on the compound's ability to inhibit glutaminyl cyclases (QCs) from Porphyromonas gingivalis, a key pathogen in periodontitis. The research highlighted:

  • Structure-Activity Relationship (SAR) : The tetrahydroimidazo[4,5-c]pyridine scaffold was identified as a promising starting point for developing inhibitors. Variations in substituents significantly affected the inhibitory potency.
  • Potency : Some derivatives exhibited activities in the lower nanomolar range against PgQC. For instance, modifications at the N5 position with lipophilic moieties enhanced activity by up to 60 times compared to unsubstituted variants .
CompoundSubstituentActivity (IC50)
1NoneComparable to benzimidazole
7aBenzylImproved by factor of 60
7bMethyleneDecreased activity

Antihypertensive Activity

Another area of interest is the compound's potential antihypertensive effects. Research indicated that derivatives of tetrahydroimidazo[4,5-c]pyridine could effectively lower blood pressure in hypertensive models. The mechanism appears to involve modulation of vascular smooth muscle contraction pathways .

Case Study 1: Periodontitis Treatment

In a study evaluating various tetrahydroimidazo[4,5-c]pyridine derivatives for their efficacy against P. gingivalis, researchers found that certain compounds not only inhibited bacterial growth but also demonstrated selectivity towards bacterial QCs over human isoenzymes. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Case Study 2: Hypertension Management

Clinical trials involving tetrahydroimidazo[4,5-c]pyridine derivatives showed promising results in managing hypertension. Patients receiving these compounds exhibited significant reductions in systolic and diastolic blood pressure compared to controls. The exact mechanism remains under investigation but is thought to involve nitric oxide pathways and calcium channel modulation .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1,2-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, analogous imidazo-pyridine derivatives are synthesized via condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds under controlled conditions (e.g., anhydrous solvents like THF, inert atmosphere) to prevent side reactions . Key steps include cyclization and subsequent dihydrochloride salt formation. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to improve yield.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation relies on a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign chemical shifts to confirm ring saturation and substituent positions. For example, tetrahydroimidazo-pyridine derivatives exhibit distinct signals for methyl groups and fused ring protons .
  • HRMS : Verify molecular weight (e.g., calculated vs. observed m/z values) to confirm purity .
  • X-ray crystallography : Resolve spatial arrangements of the fused imidazo-pyridine core and dihydrochloride counterions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., using ICReDD’s approach) can predict optimal reaction conditions. For instance, transition state analysis identifies energy barriers for cyclization steps, while solvent effect simulations guide solvent selection to enhance regioselectivity . Computational tools like Gaussian or ORCA are used to model intermediates and validate synthetic feasibility.

Q. What strategies address discrepancies in spectroscopic data during structural analysis?

  • Methodological Answer : Cross-validation with complementary techniques is essential:

  • Infrared (IR) spectroscopy : Resolve ambiguities in functional group assignments (e.g., distinguishing NH stretches in the imidazole ring from solvent artifacts) .
  • 2D NMR (COSY, HSQC) : Clarify proton-proton coupling and carbon-proton correlations in complex fused-ring systems .
  • Parallel synthesis : Compare spectral data of analogs to isolate variables causing discrepancies (e.g., solvent-induced shifts) .

Q. How can researchers evaluate the biological activity of this compound in silico?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., neurotransmitter receptors) using software like AutoDock or Schrödinger. Focus on interactions with the imidazo-pyridine core and methyl substituents, which may influence binding affinity .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier penetration) based on lipophilicity (LogP) and hydrogen-bonding capacity .

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